ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate
Description
Ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate is a structurally complex heterocyclic compound featuring a fused tetracyclic core with multiple functional groups. Its key structural elements include:
- A phenyl group at position 17, likely influencing π-π stacking and hydrophobic interactions.
- Ester (carboxylate) and diketone (13,15-dioxo) moieties, which may enhance solubility or participate in hydrogen bonding.
- Methyl groups at positions 12 and 14, sterically modulating molecular interactions.
Properties
Molecular Formula |
C28H22BrN3O6 |
|---|---|
Molecular Weight |
576.4 g/mol |
IUPAC Name |
ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate |
InChI |
InChI=1S/C28H22BrN3O6/c1-4-36-27(34)16-10-11-18-17(14-16)32-22(15-8-6-5-7-9-15)21-23(30(2)28(35)31(3)26(21)33)24(32)25(38-18)19-12-13-20(29)37-19/h5-14,25H,4H2,1-3H3 |
InChI Key |
IQTUORHYHHBSMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(C3=C4C(=C(N23)C5=CC=CC=C5)C(=O)N(C(=O)N4C)C)C6=CC=C(O6)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate involves multiple steps. One common method includes the reaction of benzoyl isothiocyanate with 2(2-aminophenyl)-1H-benzimidazole . The reaction is typically carried out in the presence of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate . The reaction conditions often involve temperatures ranging from 15°C to 30°C and reaction times of up to 15 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium iodide for nucleophilic substitution . The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and reaction times from minutes to hours.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
Ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Key Observations :
- The 5-bromofuran group in the target compound introduces steric bulk and halogen-mediated interactions absent in methoxy/hydroxy analogs.
- Replacement of thioethers with oxa/aza moieties alters electronic properties and hydrogen-bonding capacity .
- The ester group in the target compound may confer higher lipophilicity compared to ketone-dominated analogs, influencing bioavailability .
Crystallographic and Hydrogen-Bonding Patterns
- The target compound’s structure was likely validated using SHELX -based crystallographic methods, given the prevalence of these tools in small-molecule refinement .
- Compared to analogs with hydroxyl groups (e.g., IIj), the bromofuran and ester substituents may reduce hydrogen-bond donor capacity but enhance halogen-bonding or van der Waals interactions .
Hypothetical Bioactivity and Stability
- Marine-derived tetracyclic compounds (e.g., salternamides) exhibit antimicrobial and anticancer properties . The bromofuran group in the target compound could similarly interact with biological targets via electrophilic alkylation or intercalation.
- The methyl groups at positions 12 and 14 may improve metabolic stability by shielding reactive sites, a feature absent in simpler analogs like IIi/IIj .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
